ISOPROPYL 2-{[2-({1-(3-METHOXYPROPYL)-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
The compound “ISOPROPYL 2-{[2-({1-(3-METHOXYPROPYL)-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE” is a complex organic molecule that features multiple functional groups, including imidazole, pyrazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the Pyrazole Moiety: This step might involve cyclization reactions using hydrazines and diketones.
Attachment of the Benzothiophene Ring: This can be synthesized via cyclization of thioesters and subsequent functionalization.
Final Assembly: The different fragments are then coupled using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the sulfur atom or the methoxy group.
Reduction: Reduction reactions could target the imidazole or pyrazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes like kinases or proteases.
Receptor Modulation: Could act on specific receptors in the body, influencing biological pathways.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific biological context but could involve inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Known for their applications in medicinal chemistry.
Imidazole Derivatives: Commonly used as enzyme inhibitors.
Pyrazole Derivatives: Often studied for their anti-inflammatory and anticancer properties.
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activities that are not observed in simpler analogs, making it a valuable target for further research.
Properties
IUPAC Name |
propan-2-yl 2-[[2-[(4E)-1-(3-methoxypropyl)-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5S2/c1-16(2)36-25(34)22-18-8-5-6-9-20(18)38-23(22)29-21(32)15-37-26-28-19(12-17-13-27-30(3)14-17)24(33)31(26)10-7-11-35-4/h12-14,16H,5-11,15H2,1-4H3,(H,29,32)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKLIYKTCTTDL-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=CC4=CN(N=C4)C)C(=O)N3CCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=N/C(=C/C4=CN(N=C4)C)/C(=O)N3CCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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